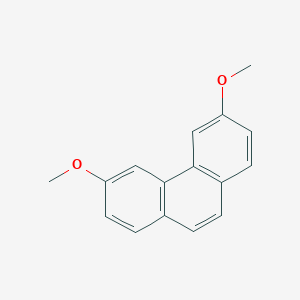
3,6-Dimethoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxyphenanthrene is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxyphenanthrene is not well understood. However, it has been suggested that this molecule may interact with cellular membranes and proteins, leading to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,6-Dimethoxyphenanthrene has antioxidant properties, which may protect cells from oxidative stress and DNA damage. Additionally, this molecule has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases such as arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,6-Dimethoxyphenanthrene in lab experiments is its high purity and stability. This molecule is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,6-Dimethoxyphenanthrene is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of 3,6-Dimethoxyphenanthrene. One potential area of research is the development of new organic semiconductors based on this molecule. Additionally, further investigation of the antioxidant and anti-inflammatory properties of 3,6-Dimethoxyphenanthrene may lead to the development of new therapies for various diseases. Finally, the use of 3,6-Dimethoxyphenanthrene as a fluorescent probe for the detection of DNA damage and oxidative stress may have applications in the field of diagnostics and personalized medicine.
Conclusion:
In conclusion, 3,6-Dimethoxyphenanthrene is a unique molecule with potential applications in various scientific research fields. Its high purity and stability make it an attractive target for synthesis and investigation. Further research into its mechanism of action, biochemical and physiological effects, and future directions may lead to the development of new therapies and technologies.
Méthodes De Synthèse
The synthesis of 3,6-Dimethoxyphenanthrene can be achieved through several methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with phenanthrene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 1,2-dihydrophenanthrene in the presence of a strong acid catalyst. Both methods result in the formation of 3,6-Dimethoxyphenanthrene with high yield and purity.
Applications De Recherche Scientifique
3,6-Dimethoxyphenanthrene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. This molecule has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. Additionally, 3,6-Dimethoxyphenanthrene has been investigated for its potential as a fluorescent probe for the detection of DNA damage and oxidative stress.
Propriétés
Numéro CAS |
15638-08-1 |
|---|---|
Nom du produit |
3,6-Dimethoxyphenanthrene |
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3,6-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-13-7-5-11-3-4-12-6-8-14(18-2)10-16(12)15(11)9-13/h3-10H,1-2H3 |
Clé InChI |
FSOLYWGGLXQAMC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |
Synonymes |
3,6-Dimethoxyphenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



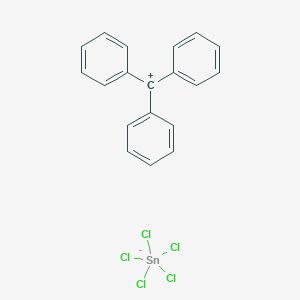
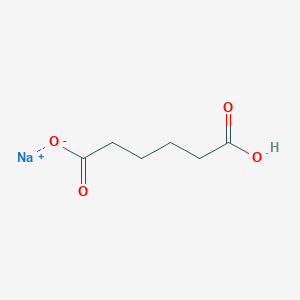
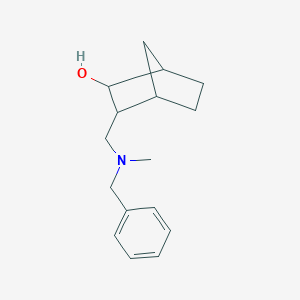
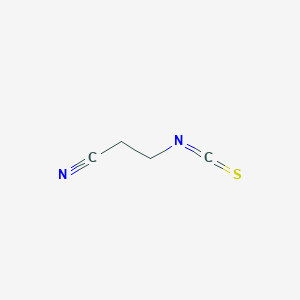
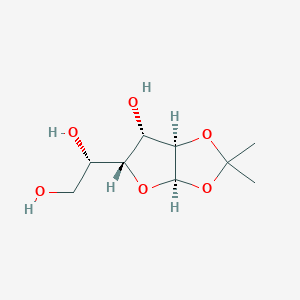
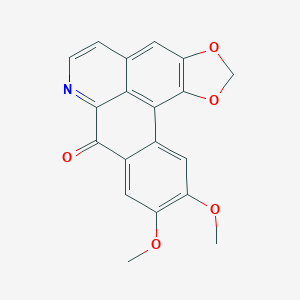
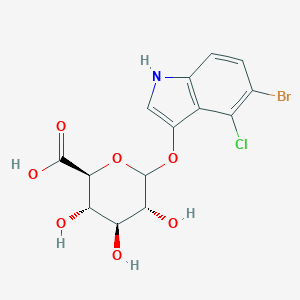
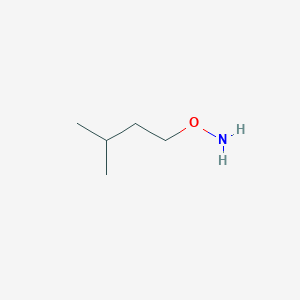
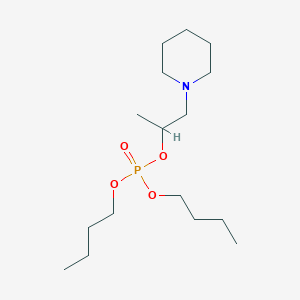
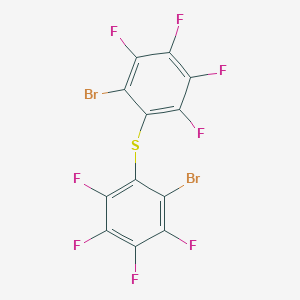
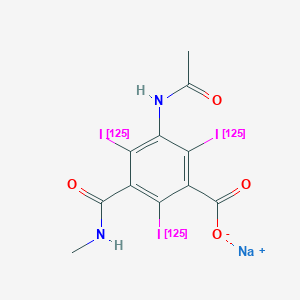
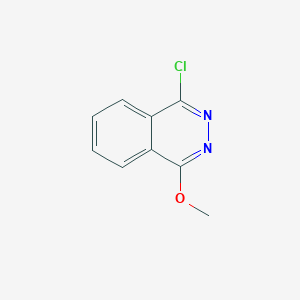
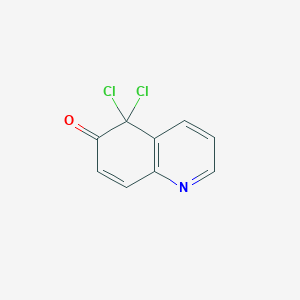
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)